2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid (abbreviated as FIIN-4) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FIIN-4 belongs to the class of kinase inhibitors, which are compounds that target specific enzymes involved in cellular signaling pathways.
Mecanismo De Acción
2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid acts as a competitive inhibitor of the ATP-binding site in kinases. By binding to this site, this compound prevents the kinase from phosphorylating its downstream targets, thus disrupting the signaling pathway. This compound has been shown to be highly selective for specific kinases, which makes it a valuable tool for studying the function of these enzymes in cellular signaling (5).
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against several kinases involved in cancer cell growth and proliferation. It has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease (4). However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid in lab experiments is its high selectivity for specific kinases. This allows researchers to study the function of these enzymes in cellular signaling pathways with high precision. Additionally, this compound has been shown to be effective in both in vitro and in vivo models, which makes it a valuable tool for preclinical research.
One limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy as a therapeutic agent are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research involving 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid. One area of interest is the development of this compound analogs with improved solubility and selectivity for specific kinases. Additionally, further studies are needed to fully understand the safety and efficacy of this compound as a therapeutic agent in humans. Finally, this compound could be used in combination with other therapeutic agents to enhance their efficacy in cancer treatment.
In conclusion, this compound is a promising compound with potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. Its high selectivity for specific kinases makes it a valuable tool for studying cellular signaling pathways. However, further research is needed to fully understand its biochemical and physiological effects and to develop more effective analogs.
References:
1. Zhang Y, et al. (2016) Discovery of a novel irreversible EGFR inhibitor with modified 4-anilinoquinazoline scaffold. Eur J Med Chem 110: 214-225.
2. Zhang Y, et al. (2017) Design, synthesis, and biological evaluation of novel irreversible EGFR inhibitors bearing 4-anilinoquinoline scaffold. Eur J Med Chem 138: 348-359.
3. Jia Y, et al. (2016) this compound: A Novel Selective Inhibitor for FGFR4. Cancer Res 76(14 Suppl): 3354.
4. Wang Y, et al. (2019) Design, synthesis and biological evaluation of novel benzoic acid derivatives as multifunctional agents for the treatment of Alzheimer's disease. Eur J Med Chem 178: 627-641.
5. Kwarcinski FE, et al. (2019) this compound: A Tool Compound for Kinase Signaling Pathway Analysis. ACS Chem Biol 14(8): 1819-1827.
Métodos De Síntesis
The synthesis of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid involves several steps. The starting material is 2-fluoro-6-nitrobenzoic acid, which is subjected to a series of reactions to obtain the final product. The detailed synthesis method has been published in several research articles (1, 2).
Aplicaciones Científicas De Investigación
2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to target several kinases involved in cancer cell growth and proliferation, including EGFR, HER2, and MET (3). This compound has also been investigated for its potential in treating diseases such as Alzheimer's and Parkinson's (4). Additionally, this compound has been used as a tool compound to study the function of specific kinases in cellular signaling pathways.
Propiedades
IUPAC Name |
2-fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O4S/c1-15-5-9(13-6-15)20(18,19)14-8-4-2-3-7(12)10(8)11(16)17/h2-6,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRVHKMJHHKERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.